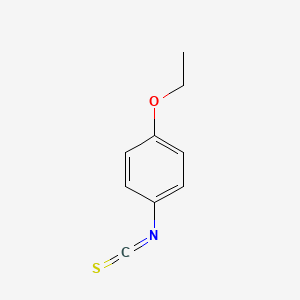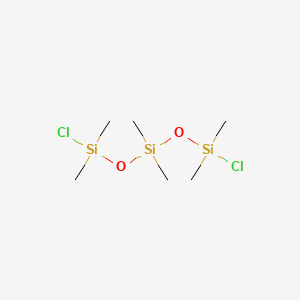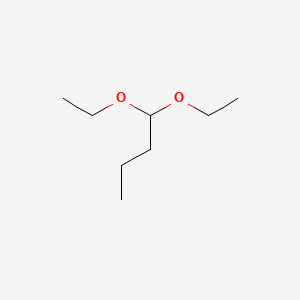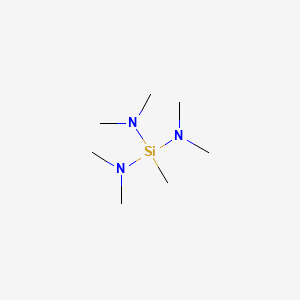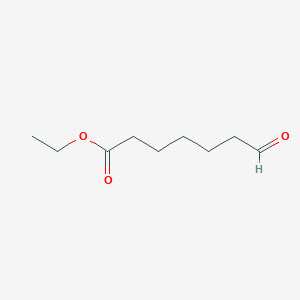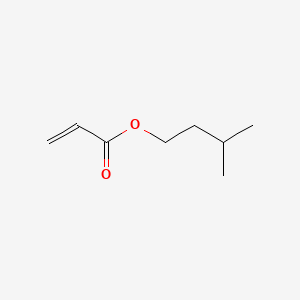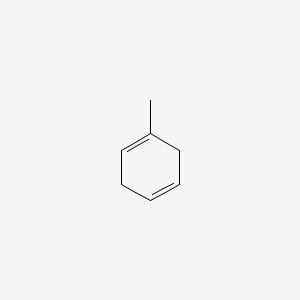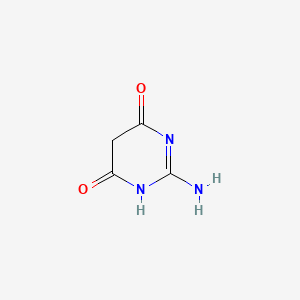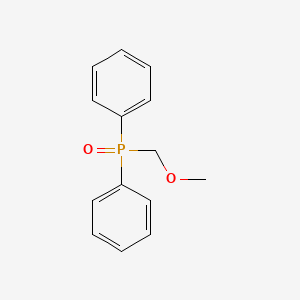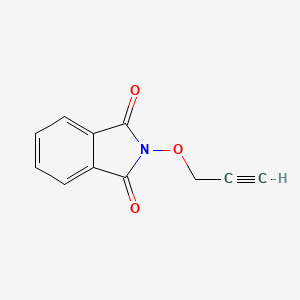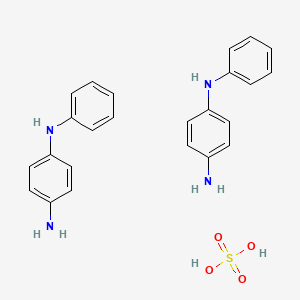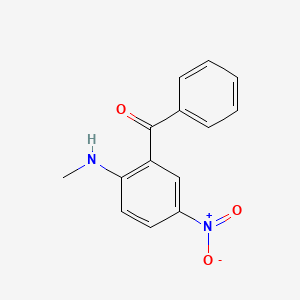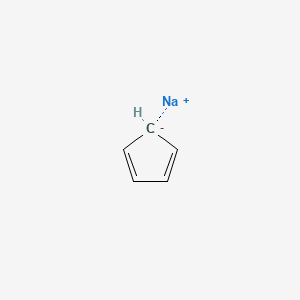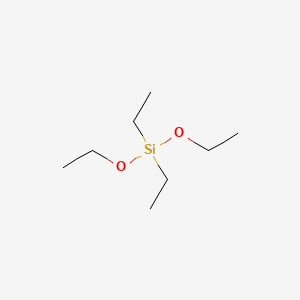
Tetrapropoxymethane
Vue d'ensemble
Description
Tetrapropoxymethane is a chemical compound with the CAS Number: 597-72-8 and a molecular weight of 248.36 . Its IUPAC name is 1-(tripropoxymethoxy)propane .
Molecular Structure Analysis
The molecular formula of Tetrapropoxymethane is C13H28O4 . This indicates that it contains 13 carbon atoms, 28 hydrogen atoms, and 4 oxygen atoms .
Applications De Recherche Scientifique
Hierarchical Structured Mesoporous Aluminosilicates
Tetrapropoxymethane (TPM) has been utilized in the synthesis of meso-macroporous aluminosilicates. A study by Lemaire and Su (2011) explores the use of TPM as a silicon co-reactant in the formation of these aluminosilicates, highlighting its role in improving heterocondensation rates and minimizing cleavage in the Al–O–Si linkage. This leads to the formation of materials with unique meso-macroporosity and enhanced tetrahedral aluminium content, beneficial for advanced material applications (Lemaire & Su, 2011).
Organic/Inorganic Hybrid Composites
TPM is also significant in the development of organic/inorganic hybrid composites. Choi, Yee, and Laine (2003) demonstrated its application in the formation of cubic silsesquioxane nanocomposites. These materials exhibit novel nanostructures where linear organic tethers join cube vertices, influencing macroscale physical properties and suggesting potential in various synthetic applications (Choi, Yee, & Laine, 2003).
Manganese Colorimetric Estimation
In the field of analytical chemistry, TPM has been used for the colorimetric estimation of manganese. The study by Single (1957) details the use of TPM in a test involving the addition of potassium periodate in a sodium acetate-acetic acid buffer containing manganese. This application is crucial for accurate and sensitive manganese quantification (Single, 1957).
Synthetic Organic Chemistry
TPM finds application in synthetic organic chemistry as well. Kumar, Shah, and Punniyamurthy (2021) reviewed the use of TPM in diverse organic synthesis, including its role as a catalyst and reagent. The study emphasizes TPM's versatility in the synthesis of chemicals, pharmaceuticals, and materials, highlighting its ease of handling and stability (Kumar, Shah, & Punniyamurthy, 2021).
Molecular Construction
In molecular construction, derivatives of TPM have been synthesized as tetrahedral building blocks. Fournier, Wang, and Wuest (2003) explored the synthesis of functionalized TPM derivatives, which serve as valuable precursors for constructing complex molecules with tetrahedral geometries. This has implications in the design of novel materials and molecular frameworks (Fournier, Wang, & Wuest, 2003).
Aerospace and High-Performance Applications
TPM derivatives have been studied for their application in aerospace and high-performance materials. Meenakshi and Sudhan (2016) investigated the thermal and electrical behavior of tetraglycidyl TPM-based epoxy nanocomposites, emphasizing their potential in advanced engineering applications due to their enhanced properties (Meenakshi & Sudhan, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
1-(tripropoxymethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O4/c1-5-9-14-13(15-10-6-2,16-11-7-3)17-12-8-4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMXSZSVDQJYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(OCCC)(OCCC)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338328 | |
| Record name | Tetrapropoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrapropoxymethane | |
CAS RN |
597-72-8 | |
| Record name | Tetrapropoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



